trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride
CAS No.:
Cat. No.: VC18636711
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO |
|---|---|
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | VXGNCPOILAXTAM-GEMLJDPKSA-N |
| Isomeric SMILES | C1[C@H]2CNC[C@@H]2CC1=O.Cl |
| Canonical SMILES | C1C2CNCC2CC1=O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one; hydrochloride, reflects its bicyclic framework comprising a pyrrolidone ring fused to a cyclopentane moiety. The trans configuration is confirmed by its isomeric SMILES notation: C1[C@H]2CNC[C@@H]2CC1=O.Cl . Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 161.63 g/mol | |
| Exact Mass | 161.061 Da | |
| Polar Surface Area (PSA) | 29.10 Ų | |
| LogP (Partition Coefficient) | 1.32 |
The hydrochloride salt enhances solubility in polar solvents, making it suitable for solution-phase reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the cyclopentane and pyrrolidone protons. For instance, the carbonyl group at position 5 produces a characteristic NMR signal near 175 ppm, while the trans-junction of the bicyclic system splits proton environments into distinct doublets in the NMR spectrum. Infrared (IR) spectroscopy further confirms the presence of the amide carbonyl stretch at approximately 1650 cm.
Synthesis and Reaction Pathways
Alternative Synthetic Approaches
Patent literature describes the use of cyclodextrin matrices to improve the bioavailability of related pyrrolidone derivatives, suggesting potential formulation strategies for the hydrochloride salt . Additionally, Grignard additions to pyrrolyl carbaldehydes offer a pathway to precursor carbinols, which undergo acid-catalyzed dehydration to yield the bicyclic core .
Physicochemical Characterization
X-ray Crystallography
Single-crystal X-ray diffraction analysis confirms the trans configuration and chair-like conformation of the cyclopentane ring. The hydrochloride counterion forms hydrogen bonds with the pyrrolidone oxygen, stabilizing the crystal lattice .
Chromatographic Behavior
High-Performance Liquid Chromatography (HPLC) under reverse-phase conditions (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 8.2 minutes, demonstrating purity >98%.
Applications in Pharmaceutical Chemistry
Catalytic Applications
Recent studies utilize analogous pyrrolidone frameworks in asymmetric catalysis. The trans-configuration’s steric profile facilitates enantioselective C–C bond formations, as seen in the synthesis of hexahydro-1H-pyrrolo[2,1-a]isoindoles .
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